(1-(2,4-Dichlorobenzyl)cyclopropyl)methanol
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Overview
Description
(1-(2,4-Dichlorobenzyl)cyclopropyl)methanol: is a chemical compound with the molecular formula C11H12Cl2O and a molecular weight of 231.12 g/mol . This compound features a cyclopropyl group attached to a methanol moiety, which is further substituted with a 2,4-dichlorobenzyl group. The presence of the dichlorobenzyl group imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2,4-Dichlorobenzyl)cyclopropyl)methanol typically involves the reaction of 2,4-dichlorobenzyl chloride with cyclopropylmethanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of cyclopropylmethanol attacks the electrophilic carbon of the 2,4-dichlorobenzyl chloride, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions: (1-(2,4-Dichlorobenzyl)cyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding cyclopropylmethane derivative.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 2,4-dichlorobenzaldehyde or 2,4-dichlorobenzoic acid.
Reduction: Formation of (1-(2,4-Dichlorobenzyl)cyclopropyl)methane.
Substitution: Formation of various substituted this compound derivatives.
Scientific Research Applications
Chemistry: (1-(2,4-Dichlorobenzyl)cyclopropyl)methanol is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology: In biological research, this compound may be used to study the effects of cyclopropyl and dichlorobenzyl groups on biological systems. It can serve as a model compound to investigate the interactions of similar structures with biological targets .
Medicine: The compound’s potential antimicrobial properties make it of interest in medicinal chemistry. It may be explored for its efficacy against various bacterial and viral infections .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique chemical properties make it a valuable building block for various applications .
Mechanism of Action
The mechanism of action of (1-(2,4-Dichlorobenzyl)cyclopropyl)methanol is not fully understood. it is believed that the compound exerts its effects through interactions with specific molecular targets. The dichlorobenzyl group may interact with bacterial or viral proteins, leading to the disruption of their function. Additionally, the cyclopropyl group may enhance the compound’s stability and binding affinity to its targets .
Comparison with Similar Compounds
2,4-Dichlorobenzyl alcohol: A related compound with similar antimicrobial properties.
Cyclopropylmethanol: Shares the cyclopropyl group but lacks the dichlorobenzyl substitution.
Benzyl alcohol: Similar structure but without the dichloro substitution and cyclopropyl group.
Uniqueness: (1-(2,4-Dichlorobenzyl)cyclopropyl)methanol is unique due to the combination of the cyclopropyl and dichlorobenzyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H12Cl2O |
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Molecular Weight |
231.11 g/mol |
IUPAC Name |
[1-[(2,4-dichlorophenyl)methyl]cyclopropyl]methanol |
InChI |
InChI=1S/C11H12Cl2O/c12-9-2-1-8(10(13)5-9)6-11(7-14)3-4-11/h1-2,5,14H,3-4,6-7H2 |
InChI Key |
HZZZRYMEUHWENV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=C(C=C(C=C2)Cl)Cl)CO |
Origin of Product |
United States |
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